molecular formula C13H19NO3 B13531314 tert-Butyl (S)-(2-(1-hydroxyethyl)phenyl)carbamate

tert-Butyl (S)-(2-(1-hydroxyethyl)phenyl)carbamate

Cat. No.: B13531314
M. Wt: 237.29 g/mol
InChI Key: KLGSSARUNBYCEJ-VIFPVBQESA-N
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Description

tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate: is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate functionality, which is essential for its protective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent side reactions and ensures the selective formation of peptide bonds .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its protective properties are crucial in multi-step synthesis processes .

Medicine: In medicinal chemistry, it is used to synthesize drug candidates and intermediates. The compound’s ability to protect amine groups makes it valuable in the development of new therapeutic agents .

Industry: The compound is used in the production of various industrial chemicals and materials. Its role as a protecting group is essential in the synthesis of complex molecules used in materials science .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions. The tert-butyl group provides steric hindrance, further enhancing the protective effect. The compound can be deprotected under acidic conditions, releasing the free amine for subsequent reactions .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

Uniqueness: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is unique due to its specific structure, which combines a tert-butyl group with a carbamate functionality. This combination provides both steric hindrance and chemical stability, making it an effective protecting group for amines. Its ability to be easily installed and removed under mild conditions further enhances its utility in organic synthesis .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[2-[(1S)-1-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1

InChI Key

KLGSSARUNBYCEJ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O

Origin of Product

United States

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